molecular formula C9H11N3O3S B14113656 (2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide

(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide

Cat. No.: B14113656
M. Wt: 241.27 g/mol
InChI Key: SHANQDPCTIFJEZ-WZUFQYTHSA-N
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Description

(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide is a complex organic compound that features a pyran ring, a hydrazinecarbothioamide group, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydrazinecarbothioamide group: This step might involve the reaction of a hydrazine derivative with a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group or the hydrazinecarbothioamide moiety.

    Substitution: Various substitution reactions might be possible, especially involving the pyran ring or the hydrazinecarbothioamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, the compound might be explored for its therapeutic potential, particularly if it exhibits bioactivity against specific targets.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for (2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide
  • (2Z)-2-[1-(6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide

Uniqueness

The uniqueness of (2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

[(Z)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16)/b11-5-

InChI Key

SHANQDPCTIFJEZ-WZUFQYTHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N\NC(=S)N)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O

Origin of Product

United States

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